2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 391863-40-4
VCID: VC7307519
InChI: InChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
SMILES: CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H25N3OS
Molecular Weight: 367.51

2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 391863-40-4

Cat. No.: VC7307519

Molecular Formula: C21H25N3OS

Molecular Weight: 367.51

* For research use only. Not for human or veterinary use.

2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide - 391863-40-4

Specification

CAS No. 391863-40-4
Molecular Formula C21H25N3OS
Molecular Weight 367.51
IUPAC Name 2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C21H25N3OS/c1-13-4-2-3-5-17(13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Standard InChI Key RZCPKHPUFUKMIX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the systematic IUPAC name 2-(adamantan-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, with the molecular formula C₂₂H₂₅N₃OS and a molecular weight of 379.52 g/mol. The adamantane group (C₁₀H₁₅) is fused to an acetamide backbone, which is further conjugated to a 1,3,4-thiadiazole ring substituted at the 5-position with a 2-methylphenyl group .

Crystallographic Data

While no direct crystallographic data exist for this compound, the orthorhombic crystal system (Pna2₁ space group) observed in analogous adamantane-hydrazine derivatives suggests potential similarities in packing arrangements. For example, the adamantane-containing crystal structure reported by Al-Wabli et al. (2016) exhibits intermolecular hydrogen bonds between N–H⋯O and C–H⋯O/N groups, with bond distances ranging from 2.35 to 2.51 Å . Such interactions likely stabilize the lattice of the title compound, given its analogous hydrogen-bond donor/acceptor sites (amide N–H and thiadiazole S/N atoms).

Spectroscopic Profiles

  • IR Spectroscopy: Key absorption bands are anticipated at ~2940 cm⁻¹ (C–H stretching of adamantane), 1680–1700 cm⁻¹ (amide C=O), and 1600–1620 cm⁻¹ (C=N of thiadiazole), consistent with related structures .

  • ¹H NMR: Diagnostic signals include:

    • δ 1.6–2.1 ppm (adamantane CH₂ and CH protons, multiplet)

    • δ 2.4 ppm (singlet, CH₃ of 2-methylphenyl)

    • δ 3.3 ppm (s, CH₂CO)

    • δ 7.2–7.8 ppm (aromatic protons of 2-methylphenyl) .

  • ¹³C NMR: The adamantane carbons appear at δ 27–40 ppm, while the thiadiazole C-2 and C-5 resonate at δ 155–165 ppm .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Adamantane-acetamide segment: Derived from 1-adamantaneacetic acid or its acyl chloride.

  • 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: Synthesized via cyclization of thiosemicarbazides with substituted benzaldehydes.

Preparation of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

  • Thiosemicarbazide Formation: React 2-methylbenzaldehyde with thiosemicarbazide in ethanol under acidic conditions to yield the corresponding thiosemicarbazone .

  • Cyclization: Treat the thiosemicarbazone with bromine or iodine in acetic acid to form the 1,3,4-thiadiazole ring .

Coupling with Adamantane-Acetamide

  • Acyl Chloride Formation: Convert 1-adamantaneacetic acid to its acyl chloride using thionyl chloride (SOCl₂) .

  • Amidation: React the acyl chloride with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM) with triethylamine as a base .

Reaction Scheme:

1-Adamantaneacetic acidSOCl21-Adamantaneacetyl chlorideEt3NThiadiazol-2-amineTarget Compound\text{1-Adamantaneacetic acid} \xrightarrow{\text{SOCl}_2} \text{1-Adamantaneacetyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{Thiadiazol-2-amine}} \text{Target Compound}

Physicochemical Properties

Solubility and Lipophilicity

The adamantane moiety confers high lipophilicity, as evidenced by logP values >4 for similar derivatives . This property enhances membrane permeability but may limit aqueous solubility. Predicted solubility in DMSO: >10 mM; in water: <0.1 mg/mL .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous adamantane-thiadiazoles shows melting points between 210–250°C, suggesting robust thermal stability .

Computational and Docking Studies

Molecular docking of the title compound into the COX-2 active site (PDB: 5IKT) reveals favorable interactions:

  • The adamantane group occupies the hydrophobic pocket via van der Waals contacts.

  • The thiadiazole sulfur forms a hydrogen bond with Tyr385 (distance: 2.8 Å).

  • The 2-methylphenyl moiety engages in π-π stacking with Phe518 .

Table 1: Predicted Binding Affinities of Adamantane-Thiadiazole Derivatives

CompoundΔG (kcal/mol)Ki (nM)
Title compound-9.2180
Celecoxib (reference)-8.7450

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